N-Ethyl-3-(hexadecylamino)propanamide chemical structure and properties
N-Ethyl-3-(hexadecylamino)propanamide chemical structure and properties
Abstract: This technical guide provides a comprehensive overview of N-Ethyl-3-(hexadecylamino)propanamide, a fatty acid amide with potential applications in research and development. Due to the limited availability of specific experimental data for this compound, this document synthesizes known information with theoretical predictions and analogies to structurally related molecules. It covers the chemical structure, inferred physicochemical properties, proposed synthesis routes, and potential biological activities. Furthermore, standard protocols for the characterization and safe handling of this and similar compounds are detailed to support researchers in their investigations.
Introduction and Background
N-Ethyl-3-(hexadecylamino)propanamide is a long-chain fatty acid amide, a class of molecules known for a wide range of biological activities and industrial applications.[1][2] These compounds are characterized by a long aliphatic tail, which imparts significant lipophilicity, and a polar head group containing an amide linkage, which can participate in hydrogen bonding. This amphipathic nature suggests potential surfactant properties and the ability to interact with biological membranes.
While N-Ethyl-3-(hexadecylamino)propanamide is available from suppliers for research purposes, there is a notable lack of published data regarding its specific physicochemical properties, biological activity, and synthesis.[3][4][5] This guide aims to bridge this knowledge gap by providing a detailed analysis of its structure, predicting its properties based on well-understood chemical principles and data from analogous compounds, and proposing robust experimental workflows for its synthesis and characterization.
This document is intended for researchers, scientists, and drug development professionals who are interested in the potential of novel fatty acid amides. By providing a solid theoretical and practical foundation, we hope to facilitate further investigation into the properties and applications of N-Ethyl-3-(hexadecylamino)propanamide.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of a molecule are dictated by its structure. Understanding the arrangement of atoms and functional groups allows for the prediction of its behavior in various chemical and biological systems.
Chemical Structure
The chemical structure of N-Ethyl-3-(hexadecylamino)propanamide consists of a hexadecyl (C16) alkyl chain linked via a secondary amine to a propanamide moiety, which is further N-substituted with an ethyl group.
-
Molecular Formula: C₂₁H₄₄N₂O
-
Molecular Weight: 340.6 g/mol
The key structural features are:
-
A long, saturated C16 alkyl chain: This imparts high lipophilicity and is expected to dominate the molecule's solubility characteristics, favoring nonpolar solvents.
-
A secondary amine: This group can act as a hydrogen bond donor and acceptor and is a site of potential protonation.
-
An amide group: This polar functional group is capable of acting as both a hydrogen bond donor and acceptor, contributing to potential intermolecular interactions.
Physicochemical Data
While experimental data for N-Ethyl-3-(hexadecylamino)propanamide is scarce, the following table summarizes its known identifiers.
| Property | Value | Source |
| Molecular Formula | C₂₁H₄₄N₂O | Santa Cruz Biotechnology[3] |
| Molecular Weight | 340.6 g/mol | Santa Cruz Biotechnology[3] |
| CAS Number | Not Available | N/A |
Given the long alkyl chain, it is reasonable to infer certain properties by analogy to other fatty acid amides. For instance, a general trend of increasing melting temperature and thermal stability is observed with increasing chain length and saturation in fatty acid amides.[6]
Proposed Synthesis and Experimental Workflow
While a specific, validated synthesis protocol for N-Ethyl-3-(hexadecylamino)propanamide is not available in the literature, a plausible and efficient route can be designed based on established amidation reactions. The proposed synthesis involves a two-step process starting from commercially available reagents.
Proposed Synthesis Route: Reductive Amination followed by Amidation
This proposed pathway offers a straightforward approach to the target molecule.
Caption: Proposed two-step synthesis of N-Ethyl-3-(hexadecylamino)propanamide.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-(Hexadecylamino)propanoic acid
-
To a solution of hexadecylamine (1 equiv.) in a suitable solvent such as ethanol, add acrylic acid (1.1 equiv.).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3-(hexadecylamino)propanoic acid.
Step 2: Amidation to form N-Ethyl-3-(hexadecylamino)propanamide
-
Dissolve 3-(hexadecylamino)propanoic acid (1 equiv.) in an anhydrous solvent like dichloromethane (DCM).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv.) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equiv.).
-
Stir the mixture for 10 minutes at room temperature.
-
Add ethylamine (1.2 equiv.) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
Potential Biological Activity and Applications
The structural features of N-Ethyl-3-(hexadecylamino)propanamide suggest several potential biological activities. N-acyl amino acids and other fatty acid amides are an important family of endogenous signaling molecules.[7]
Inferred Biological Roles
-
Membrane Interaction: The long hexadecyl tail suggests that the molecule could readily insert into lipid bilayers, potentially modulating membrane fluidity or interacting with membrane-bound proteins.
-
Enzyme Inhibition: Fatty acid amides are known to interact with a variety of enzymes. For instance, N-acyl amino acids can act as inhibitors of fatty acid amide hydrolase (FAAH).[7]
-
Antimicrobial Properties: Some fatty acid amides exhibit antimicrobial and antifungal activities.[2] This is often attributed to their ability to disrupt microbial cell membranes.
-
Signaling Molecule: N-long-chain acyl amino acids have been identified in mammals and some have shown interesting pharmacological activities, such as being vasodilatory, neuroprotective, or antinociceptive.[8][9]
Caption: Potential biological interaction pathways for N-Ethyl-3-(hexadecylamino)propanamide.
Potential Research Applications
-
Drug Delivery: Its amphipathic nature could be exploited for the development of novel drug delivery systems, such as liposomes or micelles.
-
Antimicrobial Research: Investigation into its potential as a lead compound for new antimicrobial agents.
-
Neuroscience Research: Given the neuroprotective effects of some N-acyl amino acids, this compound could be screened for similar activities.[8]
Protocols for Structural and Purity Analysis
Once synthesized, the identity and purity of N-Ethyl-3-(hexadecylamino)propanamide must be confirmed. The following are standard protocols for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure by identifying the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the protons in the molecule.
¹³C NMR Spectroscopy Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum. This will require a longer acquisition time than ¹H NMR.
-
Process the spectrum.
-
Analyze the chemical shifts to assign the signals to the carbon atoms in the molecule.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the compound.
Protocol (using Electrospray Ionization - ESI):
-
Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
The expected m/z for the [M+H]⁺ ion of C₂₁H₄₄N₂O is approximately 341.6.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the synthesized compound.
Protocol (Reverse-Phase HPLC):
-
Mobile Phase Preparation: Prepare two solvents:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Column: Use a C18 reverse-phase column.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.
-
HPLC Method:
-
Set a flow rate of 1 mL/min.
-
Use a gradient elution, for example: 50% B to 100% B over 20 minutes.
-
Set the UV detector to a wavelength where the amide bond absorbs (e.g., 214 nm).
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. A pure compound should ideally show a single major peak. The purity can be calculated from the peak area.
Safety and Handling
As there is no specific safety data sheet (SDS) for N-Ethyl-3-(hexadecylamino)propanamide, it is crucial to handle it with care, following standard laboratory safety procedures for novel chemical compounds. Based on the structure, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
N-Ethyl-3-(hexadecylamino)propanamide represents an interesting, yet understudied, member of the fatty acid amide family. While a lack of published data presents a challenge, this guide has provided a comprehensive framework for its study. By leveraging knowledge of similar compounds, we have proposed its physicochemical properties, a viable synthetic route, and potential biological applications. The detailed experimental protocols for its synthesis and characterization are designed to be robust and reliable, providing a solid starting point for researchers. Further empirical investigation is necessary to validate these theoretical considerations and to fully uncover the potential of this intriguing molecule.
References
-
Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage. (2019). Molecules, 24(20), 3785. Available from: [Link]
-
Synthesis and Characterization of Fatty Acid Amide-Based Surfactants and Physicochemical Properties of Emulsions Stabilized with Mixed Nonionic and Anionic Surfactants. (2023). Purdue University Graduate School. Available from: [Link]
-
Hanus, L., et al. (2014). N-Acyl amino acids and their impact on biological processes. BioFactors, 40(4), 383-393. Available from: [Link]
-
Khalkar, S., et al. (2013). Synthesis and effect of fatty acid amides as friction modifiers in petroleum base stock. Journal of Oleo Science, 62(11), 901-904. Available from: [Link]
-
N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019). Molecules, 24(23), 4380. Available from: [Link]
-
Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. (2021). Marine Drugs, 19(9), 488. Available from: [Link]
-
Long-Chain N-Acyl Amino Acid Synthases Are Linked to the Putative PEP-CTERM/Exosortase Protein-Sorting System in Gram-Negative Bacteria. (2014). Journal of Bacteriology, 196(12), 2204-2215. Available from: [Link]
-
Hanus, L., et al. (2014). N-Acyl amino acids and their impact on biological processes. ResearchGate. Available from: [Link]
-
Fatty Acid Amides. Cyberlipid. Available from: [Link]
-
Microbiological Aspects of Unique, Rare, and Unusual Fatty Acids Derived from Natural Amides and Their Pharmacological Profile. (2022). Microbiology Research, 13(3), 395-420. Available from: [Link]
Sources
- 1. Amide FA | Cyberlipid [cyberlipid.gerli.com]
- 2. Microbiological Aspects of Unique, Rare, and Unusual Fatty Acids Derived from Natural Amides and Their Pharmacological Profile [mdpi.com]
- 3. N-Ethyl-3-(hexadecylamino)propanamide | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. hammer.purdue.edu [hammer.purdue.edu]
- 7. mdpi.com [mdpi.com]
- 8. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
